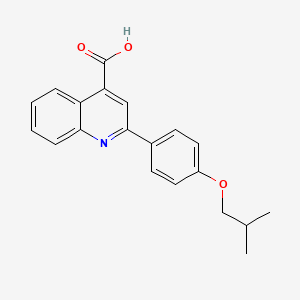

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of oligoamides derived from quinoline carboxylic acid involves successive hydrogenations, saponifications, and amine-acid couplings . Another synthesis method for quinoline carboxylic acids is the modified Doebner-von Miller pathway, which has been used to synthesize a range of quinoline-2,4-dicarboxylic acids . These methods highlight the versatility and adaptability of synthetic routes for quinoline derivatives.

Molecular Structure Analysis

Quinoline derivatives can adopt various molecular structures, including helical conformations. For example, oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid have been shown to form helical structures stabilized by intramolecular hydrogen bonds . The molecular structure can be characterized by techniques such as single crystal X-ray diffraction and NMR spectroscopy, which provide detailed information about the conformation and stability of these molecules.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in a variety of chemical reactions. They can be used to synthesize metal-organic compounds with different dimensional structures, which are influenced by factors such as reaction temperature and solvent . Additionally, quinoline derivatives can undergo tandem double ring closure reactions, as demonstrated in the synthesis of benzoxazoloquinoline carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the helical oligoamides derived from quinoline carboxylic acids are remarkably stable, even at high temperatures in deuterated DMSO . The photoluminescent properties of metal-organic compounds based on quinoline carboxylic acids have also been investigated, revealing potential applications in materials science . The presence of functional groups such as carboxylic acids and esters can

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive agents. These compounds, including those with various polar substituents, are known to form stable chelating complexes with surface metallic atoms, preventing corrosion. This application is critical in materials science and engineering for protecting metals in various environments (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial and Anticancer Applications

Quinoline and its derivatives exhibit significant bioactivities, including antitumor, antimalarial, antibacterial, and antifungal properties. These compounds have been the subject of extensive research for their potential in drug development, especially in discovering new anticancer and antimicrobial agents (Shang et al., 2018).

Optoelectronic Materials

Quinazoline and quinoline derivatives are investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of quinoline derivatives in materials science (Lipunova et al., 2018).

Environmental Applications

The degradation of quinoline compounds is crucial for environmental safety due to their toxic and potentially carcinogenic effects. Research on biodegradation processes and technologies aims to efficiently remove quinoline from the environment, highlighting the importance of understanding quinoline chemistry in environmental science (Luo et al., 2020).

Drug Development

The therapeutic significance of quinolines in drug discovery, especially for treating cancers and malaria, is well-documented. The structural versatility of quinoline allows for the synthesis of compounds with a broad spectrum of biological activities, making it a focal point in medicinal chemistry (Hussaini, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOOLUKXWVAGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)